2-(Quinolin-3-YL)acetaldehyde

Übersicht

Beschreibung

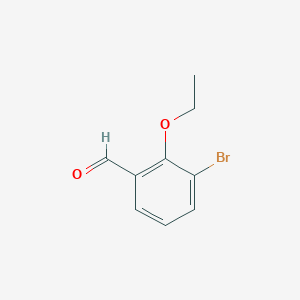

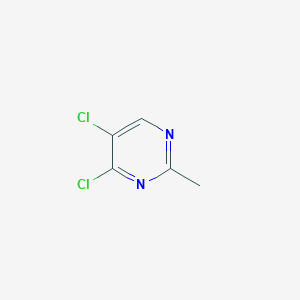

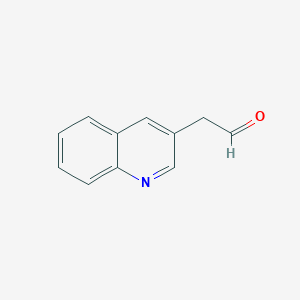

2-(Quinolin-3-yl)acetaldehyde is a compound that can be derived from quinoline, a heterocyclic aromatic organic compound with a structure related to naphthalene, with a benzene ring fused to pyridine at two adjacent carbon atoms. The compound is an aldehyde derivative of quinoline, which implies the presence of an aldehyde functional group (-CHO) attached to the quinoline at the 3-position.

Synthesis Analysis

The synthesis of quinoline derivatives has been explored in various studies. For instance, a method for synthesizing carbaldehyde dimethyl acetals from quinoxalines, which are structurally similar to quinolines, has been reported using a K2S2O8-mediated cross-coupling with methanol . This process involves multiple bond cleavages and formations and can be adapted to synthesize 2-(Quinolin-3-yl)acetaldehyde by modifying the starting materials and conditions.

Another study describes a Povarov-type reaction that utilizes aryl(alkyl)acetaldehydes as alkene surrogates to synthesize 2-acyl-3-aryl(alkyl)quinolines . This reaction involves a synergistic I2/amine promotion and could potentially be used to synthesize 2-(Quinolin-3-yl)acetaldehyde by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 2-(Quinolin-3-yl)acetaldehyde would consist of a quinoline core with an aldehyde group at the 3-position. The electronic and steric effects of the aldehyde could influence the reactivity and physical properties of the molecule. The structure of related quinoline derivatives has been confirmed using various analytical techniques such as IR, NMR, MS, and elemental analysis .

Chemical Reactions Analysis

Quinoline derivatives are known to participate in various chemical reactions. For example, the synthesis of 2-amino-3-cyanoquinolin derivatives involves a one-pot condensation reaction of quinoline with aldehyde and malononitrile . Similarly, 2-(Quinolin-3-yl)acetaldehyde could undergo reactions typical of aldehydes, such as nucleophilic addition or condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Quinolin-3-yl)acetaldehyde would be influenced by both the quinoline ring and the aldehyde functional group. The presence of the aldehyde group would make the compound more reactive than its parent quinoline, and it would likely have a higher boiling point than quinoline due to the increased polarity. The compound's solubility in various solvents and its melting point would also be important physical properties to consider. While specific data on 2-(Quinolin-3-yl)acetaldehyde is not provided, studies on similar compounds can offer insights into its behavior .

Wissenschaftliche Forschungsanwendungen

Alkaloids from Catecholamines in Adrenal Tissue

A study by Cohen & Collins (1970) in "Science" found that epinephrine and norepinephrine can react with acetaldehyde to form tetrahydroisoquinoline alkaloids. This reaction, observed in cow adrenal glands, may have implications for behavior changes during and after alcohol ingestion (Cohen & Collins, 1970).

Advances in Chemistry of Quinoline Derivatives

Hamama et al. (2018) in "RSC Advances" reviewed recent research on 2-chloroquinoline-3-carbaldehyde and related analogs, including synthesis techniques and their biological evaluations (Hamama et al., 2018).

Synthesis of Quinoline Derivatives

Kobayashi et al. (2004) described a novel quinoline synthesis using 2-isocyanostyrene derivatives and aldehydes. This process resulted in quinoline derivatives with different substituents, indicating potential versatility in synthesis methods (Kobayashi et al., 2004).

Allosteric HIV-1 Integrase Inhibitors

A study by Kessl et al. (2012) in "The Journal of Biological Chemistry" found that 2-(quinolin-3-yl) acetic acid derivatives act as allosteric inhibitors of HIV-1 integrase, thereby inhibiting viral replication. This suggests their potential as antiretroviral compounds (Kessl et al., 2012).

Novel Quinolines and Antibacterial Activity

Chabukswar et al. (2012) synthesized chalcone derivatives from 8-hydroxyquinoline and evaluated their antibacterial activity. This highlights potential applications of quinoline derivatives in antimicrobial treatments (Chabukswar et al., 2012).

PDGF Receptor Tyrosine Kinase Inhibitors

Maguire et al. (1994) in "Journal of Medicinal Chemistry" developed 3-substituted quinoline derivatives as inhibitors of platelet-derived growth factor receptor tyrosine kinase, indicating their potential in targeted cancer therapies (Maguire et al., 1994).

Safety And Hazards

Zukünftige Richtungen

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital for leads in drug discovery . Therefore, the future directions for 2-(Quinolin-3-YL)acetaldehyde could involve further exploration of its potential applications in these fields .

Eigenschaften

IUPAC Name |

2-quinolin-3-ylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-6-5-9-7-10-3-1-2-4-11(10)12-8-9/h1-4,6-8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDZVURSSPHSNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627128 | |

| Record name | (Quinolin-3-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Quinolin-3-YL)acetaldehyde | |

CAS RN |

545423-95-8 | |

| Record name | (Quinolin-3-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.